Product packaging for CoA-disulfide(Cat. No.:CAS No. 31664-36-5)

CoA-disulfide

Cat. No.: B1198875
CAS No.: 31664-36-5
M. Wt: 1533.1 g/mol
InChI Key: YAISMNQCMHVVLO-ODFVJXNFSA-N
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Description

Overview of Coenzyme A (CoA) as a Central Metabolic Cofactor

Coenzyme A (CoA, also known as CoASH or HSCoA) is a complex molecule composed of three main structural components: 3′-phosphoadenosine, diphosphate (B83284), and phosphopantetheine, which itself is derived from pantoic acid, β-alanine, and cysteamine (B1669678) wikipedia.orgslideshare.netsigmaaldrich.com. The defining functional group of CoA is its reactive sulfhydryl (-SH) group, located on the cysteamine moiety, which enables it to form high-energy thioester bonds with various acyl groups caldic.comatamanchemicals.comimrpress.com.

CoA plays a central role as an acyl group carrier, facilitating the transfer of these groups in numerous enzymatic reactions atamanchemicals.comimrpress.comimrpress.comnih.gov. Its most well-known derivative, acetyl-CoA, is a pivotal intermediate that links glycolysis to the tricarboxylic acid (TCA) cycle (also known as the Krebs cycle), serving as the entry point for two-carbon units into aerobic respiration sigmaaldrich.comimrpress.comebsco.com. Beyond the TCA cycle, CoA and its acyl derivatives are indispensable in:

Fatty acid metabolism: CoA is crucial for both the synthesis (elongation in the cytosol) and oxidation (catabolism in the mitochondria) of fatty acids sigmaaldrich.comatamanchemicals.com. Malonyl-CoA, formed from acetyl-CoA, is a key substrate in lipogenesis and a regulator of fatty acid oxidation nih.gov.

Carbohydrate and amino acid metabolism: CoA participates in the catabolism of carbohydrates and proteins, and the biosynthesis of various compounds including cholesterol, acetylcholine, and ketone bodies caldic.comatamanchemicals.comnih.gov.

Metabolic regulation: CoA directly and indirectly regulates the activity of several enzymes, such as pyruvate (B1213749) dehydrogenase kinase and carnitine palmitoyltransferase 1 nih.gov.

Gene expression and protein modification: Acetyl-CoA serves as a crucial substrate for lysine (B10760008) acetylation reactions, a post-translational modification that influences gene expression and chromatin organization imrpress.comimrpress.comnih.govrug.nl.

Over 100 different catabolic and anabolic reactions involve CoA, highlighting its widespread importance in cellular metabolism nih.govresearchgate.net.

Significance of Thiol-Disulfide Homeostasis in Cellular Biochemistry

Thiol-disulfide homeostasis refers to the dynamic balance between reduced thiol (-SH) groups and oxidized disulfide (-S-S-) bonds within a cell scirp.orgnih.govnih.gov. This balance is crucial for maintaining the cellular redox environment and is fundamental to various biochemical processes, including antioxidant protection, detoxification, regulation of protein function, stabilization of protein structure, and cellular signaling scirp.orgnih.govraeddergisi.orgmedscidiscovery.com.

Thiols, such as the sulfhydryl group of CoA, are highly reactive and serve as primary targets for reactive oxygen species (ROS) scirp.org. When exposed to oxidative stress, thiol groups can be oxidized to form reversible disulfide bonds scirp.orgraeddergisi.orgmedscidiscovery.comnih.gov. This reversible oxidation is a key protective mechanism, preventing irreversible damage to proteins by safeguarding their cysteine residues from overoxidation to sulfinic and sulfonic acids nih.gov.

Disruptions in thiol-disulfide homeostasis are associated with the pathogenesis of numerous diseases, including metabolic disorders, cardiovascular diseases, cancers, and neurodegenerative conditions scirp.orgnih.govraeddergisi.orgmedscidiscovery.com. The cell actively employs low molecular weight (LMW) thiols, like CoA and glutathione (B108866) (GSH), as intracellular redox buffers to maintain a reducing environment in the cytoplasm portlandpress.com. Enzymes like coenzyme A-disulfide reductase (CoADR) play a vital role in reducing CoA disulfides back to their thiol form, thereby contributing to the maintenance of this critical balance portlandpress.comresearchgate.netuniprot.orguniprot.org.

Structural Characteristics of CoA-Disulfide (CoASSCoA) and Mixed CoA Disulfides

This compound (CoASSCoA) is formed through the dimerization of two molecules of reduced coenzyme A (CoA-SH) via the oxidation of their sulfhydryl (-SH) groups, resulting in a disulfide (-S-S-) bond nih.govportlandpress.com. This homodimer represents an oxidized form of CoA.

Beyond CoASSCoA, CoA can also form mixed disulfides with other low molecular weight thiols or with cysteine residues within proteins. Examples include:

CoAS-SG (CoA-glutathione disulfide): This heterodimer is formed between CoA and glutathione (GSH) nih.govahajournals.org. CoAS-SG has been isolated from various biological sources, including bacteria, yeast, and mammalian tissues nih.govahajournals.org. It has been shown to have biological activity, such as inhibiting bacterial RNA polymerase ahajournals.org.

Protein CoAlation (Protein-S-SCoA): This is a significant post-translational modification where CoA forms a mixed disulfide bond with a cysteine residue of a protein wikipedia.orgnih.govmdpi.com. This reversible modification serves a similar protective role to protein S-glutathionylation, preventing the irreversible oxidation of protein cysteine thiols during oxidative and metabolic stress wikipedia.orgnih.govmdpi.com. Protein CoAlation can modulate the activity, structure, subcellular localization, and regulatory interactions of the modified proteins mdpi.com. Research has identified over 2,000 CoAlated proteins in stressed mammalian and bacterial cells, many of which are involved in cellular metabolism and stress response wikipedia.orgmdpi.com.

The formation of these disulfide bonds is a reversible process, allowing cells to regulate the redox state of CoA and its associated proteins. Enzymes like CoA disulfide reductase are crucial for regenerating free CoA from its disulfide forms portlandpress.comresearchgate.netuniprot.orguniprot.org.

Historical Context and Evolution of Research on this compound and Related Modifications

The journey of understanding coenzyme A began with its discovery by Fritz Lipmann in 1946 wikipedia.orgslideshare.netcaldic.comnih.gov. Lipmann identified CoA as a heat-stable cofactor essential for enzyme-catalyzed acetylation reactions, initially focusing on its role in choline (B1196258) acetylation and the "activation of acetate" wikipedia.orgcaldic.comrug.nl. His groundbreaking work, which included determining the structure of CoA in the early 1950s, earned him the Nobel Prize in Physiology or Medicine in 1953 wikipedia.orgcaldic.comebsco.comnih.govcaldic.com. Following Lipmann's discovery, Feodor Lynen further elucidated the role of acetyl-CoA as the primary form of "active acetate" and its central involvement in carbon metabolism, leading to his own Nobel Prize in 1964 caldic.comcaldic.com.

For many years, research on CoA primarily focused on its well-established function as an acyl carrier in metabolic pathways nih.govrug.nlportlandpress.com. However, the recognition of this compound and related modifications as biologically relevant entities evolved as researchers delved deeper into cellular redox processes and post-translational modifications. Early biochemical and crystallographic studies reported the formation of mixed disulfides between CoA and cysteine residues of specific proteins, although these findings were initially overshadowed by the extensive research on CoA thioesters nih.govportlandpress.com.

A significant turning point came with the identification of coenzyme A-disulfide reductase (CoADR) in Staphylococcus aureus and other bacteria portlandpress.comresearchgate.net. This discovery provided foundational support for the existence of a CoA-based thiol/disulfide redox system, analogous to the glutathione system, involved in resisting oxidative stress and maintaining the reducing environment within cells portlandpress.comresearchgate.net. The crystal structure of S. aureus CoADR, revealing a novel Cys43-SSCoA redox center, further solidified the understanding of how CoA disulfides are managed in biological systems researchgate.netnih.gov.

More recently, the concept of "protein CoAlation" (Protein-S-SCoA) has emerged as a major and widespread post-translational thiol modification in response to cellular oxidative and metabolic stress wikipedia.orgportlandpress.commdpi.com. The development of specific research tools, such as anti-CoA antibodies and advanced mass spectrometry techniques, has enabled proteome-wide analysis and the identification of thousands of CoA-modified proteins, revealing a previously underappreciated role for CoA in antioxidant defense and redox signaling wikipedia.orgportlandpress.commdpi.comucl.ac.uk. This ongoing research highlights a renaissance in understanding the diverse and crucial roles of CoA beyond its classical metabolic functions, including its involvement in epigenetics, signal transduction, and neurodegeneration nih.govrug.nlumcgresearch.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H70N14O32P6S2 B1198875 CoA-disulfide CAS No. 31664-36-5

Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-4-[[3-[2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70N14O32P6S2/c1-41(2,15-81-93(75,76)87-91(71,72)79-13-21-29(85-89(65,66)67)27(59)39(83-21)55-19-53-25-33(43)49-17-51-35(25)55)31(61)37(63)47-7-5-23(57)45-9-11-95-96-12-10-46-24(58)6-8-48-38(64)32(62)42(3,4)16-82-94(77,78)88-92(73,74)80-14-22-30(86-90(68,69)70)28(60)40(84-22)56-20-54-26-34(44)50-18-52-36(26)56/h17-22,27-32,39-40,59-62H,5-16H2,1-4H3,(H,45,57)(H,46,58)(H,47,63)(H,48,64)(H,71,72)(H,73,74)(H,75,76)(H,77,78)(H2,43,49,51)(H2,44,50,52)(H2,65,66,67)(H2,68,69,70)/t21-,22-,27-,28-,29-,30-,31+,32+,39-,40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAISMNQCMHVVLO-ODFVJXNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H70N14O32P6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317672
Record name CoA disulfide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1533.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31664-36-5
Record name CoA disulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31664-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Coenzyme A disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031664365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CoA disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Protein Coalation: a Widespread Post Translational Cysteine Modification

Discovery and Ubiquitous Nature of Protein CoAlation in Prokaryotic and Eukaryotic Organisms

The existence of mixed disulfides between CoA and protein cysteine residues has been recognized for many years through biochemical and crystallographic studies portlandpress.comportlandpress.com. However, the extensive nature of this covalent modification, its regulation by oxidative and metabolic stress, and its proteome-wide identification in prokaryotes and eukaryotes were not fully investigated until recently portlandpress.comresearchgate.net. The discovery of protein CoAlation as a widespread and reversible PTM was significantly advanced by the development of specific research tools, including highly specific anti-CoA monoclonal antibodies and mass spectrometry-based methodologies portlandpress.comresearchgate.netoup.comukri.orgfebscongress.orgbiorxiv.orgnih.govucl.ac.uk.

Initial studies reported protein CoAlation in mammalian cells and tissues exposed to oxidative or metabolic stress portlandpress.comresearchgate.netucl.ac.uk. Subsequent research demonstrated its ubiquitous nature, occurring in various prokaryotic and eukaryotic organisms, including bacteria (e.g., Staphylococcus aureus, Bacillus megaterium, Bacillus subtilis, Escherichia coli), yeast, worms, amoeba (Dictyostelium discoideum), and mammalian cells and tissues (e.g., rat heart, human spermatozoa) portlandpress.comresearchgate.netoup.comukri.orgfebscongress.orgnih.govnih.govmdpi.com. For instance, over 12% of Staphylococcus aureus gene products were found to be CoAlated in response to diamide-induced stress nih.gov. More than 2000 mammalian and bacterial CoAlated proteins have been identified to date, forming what is known as the "CoAlome" nih.govnih.govmdpi.comresearchgate.net. Functional classification of these proteins reveals that CoAlation is prevalent among proteins involved in cellular metabolism, stress response, and protein synthesis ukri.orgnih.govresearchgate.netbiologists.com.

Molecular Mechanisms of Protein CoAlation

Protein CoAlation involves the covalent attachment of coenzyme A to protein cysteine residues, primarily through the formation of a disulfide bond, often in response to oxidative or metabolic stress researchgate.netoup.comfebscongress.orgnih.govmdpi.comnih.govresearchgate.netnih.govnih.gov. This modification is typically reversible portlandpress.comportlandpress.comresearchgate.netoup.comukri.orgfebscongress.orgbiorxiv.orgucl.ac.ukmdpi.commdpi.comresearchgate.netbiologists.comportlandpress.com.

The core chemical event in protein CoAlation is the formation of a mixed disulfide bond, specifically a CoA-disulfide linkage (RS-SCoA), between the reactive thiol group of coenzyme A (CoA-SH) and a cysteine thiol (R-SH) on a target protein oup.comfebscongress.orgnih.govnih.govresearchgate.net. This process is analogous to glutathionylation (RS-SG), where glutathione (B108866) forms a mixed disulfide bond with protein cysteine thiols researchgate.net.

Under oxidative stress, reactive oxygen species (ROS) can oxidize the cysteine thiol group to an unstable sulfenic acid intermediate (RSOH) biorxiv.orgnih.govnih.govresearchgate.net. This sulfenic acid can then react with the thiol group of CoA, leading to the formation of the this compound bond (CoA-S-S-protein) oup.combiorxiv.orgnih.govnih.govresearchgate.net. Alternatively, protein CoAlation can also be induced by diamide (B1670390), which promotes disulfide bond formation oup.comnih.govresearchgate.net. The reversibility of this modification is demonstrated by its elimination in the presence of reducing agents like dithiothreitol (B142953) (DTT) oup.commdpi.com.

One of the primary roles of protein CoAlation is to protect reactive cysteine thiols from irreversible overoxidation to sulfinic (RSO2H) or sulfonic (RSO3H) acids, which can lead to irreversible damage and loss of protein function portlandpress.comresearchgate.netoup.comukri.orgfebscongress.orgbiorxiv.orgnih.govmdpi.comresearchgate.netnih.govportlandpress.com. When cysteine thiols are exposed to oxidative stress, forming sulfenic acid is a reversible redox switch. However, prolonged exposure to high levels of oxidants can push this to irreversible states researchgate.netnih.gov. By forming a this compound bond, the highly nucleophilic thiol group of the cysteine residue is "capped," preventing further oxidation portlandpress.com. This protective mechanism has been observed in various proteins, such as Staphylococcus aureus glyceraldehyde-3-phosphate dehydrogenase (SaGAPDH), where CoAlation prevented overoxidation and irreversible loss of its enzymatic activity in the presence of hydrogen peroxide nih.govnih.gov. Similarly, CoAlation of aurora kinase A at Cys290 may protect this site from overoxidation biorxiv.org.

The specific recognition of CoAlation sites is influenced by the protein's microenvironment and the conformational adaptability of CoA portlandpress.comoup.comnih.govmdpi.comresearchgate.netkcl.ac.uknih.gov. Cysteine residues located within a basic environment often exhibit a lower pKa, making them more reactive and susceptible to deprotonation, which facilitates their reaction with oxidizing compounds and subsequent CoAlation portlandpress.comoup.comnih.gov.

Coenzyme A is a relatively bulky molecule, composed of a 3′-phosphorylated ADP moiety and a flexible pantetheine (B1680023) tail, which terminates in a reactive thiol group nih.govresearchgate.netlibretexts.org. Structural studies and bioinformatics analyses of CoAlated proteins have revealed that CoA is a flexible molecule capable of adapting its conformation to access the microenvironment of protein cysteine residues nih.govmdpi.comresearchgate.netkcl.ac.uknih.gov. The different segments of CoA interact with the protein's microenvironment in distinct ways: the ADP moiety is primarily stabilized by hydrophobic residues and/or π–π stacking interactions, the pantetheine tail by alternating polar-non-polar residues, and the phosphate (B84403) groups by positively charged amino acids or water molecules nih.govmdpi.comkcl.ac.uknih.gov. These varied interactions allow for different modes of CoA binding to proteins, which can involve initial binding of the ADP moiety, the pantetheine tail, or simultaneous binding of both, followed by disulfide bond formation nih.gov.

While non-enzymatic protein CoAlation can occur via disulfide exchange reactions oup.com, the identification of widespread and reversible protein CoAlation suggests the involvement of specific enzymes in both CoAlation and deCoAlation processes oup.comukri.orgmdpi.combiologists.com. The enzymatic mechanism of protein CoAlation may involve a "CoA transferase," although specific enzymes facilitating CoAlation in prokaryotic and eukaryotic cells are still being identified oup.com.

Conversely, the removal of CoA from modified proteins, known as deCoAlation, is an enzyme-driven mechanism ukri.orgmdpi.comresearchgate.netbiologists.com. Enzymes termed "CoAredoxins" or "deCoAlases" are responsible for mediating efficient protein deCoAlation oup.comukri.org. For example, in bacteria, Bacillus subtilis YtpP (a thioredoxin-like protein) and thioredoxin A (TrxA) have been identified as enzymes capable of removing CoA from various substrates mdpi.com. The activity of CoAredoxins has also been detected in mammalian cells oup.com.

Functional Consequences of Protein CoAlation

The covalent attachment of CoA to proteins significantly impacts their function, structure, and subcellular localization portlandpress.comukri.orgnih.govmdpi.comresearchgate.netbiologists.comresearchgate.net. Protein CoAlation can alter the molecular mass and charge of modified proteins portlandpress.comukri.orgbiorxiv.org. Importantly, it modulates the enzymatic activities of various metabolic and signaling proteins, sometimes inhibiting and other times positively modulating their function portlandpress.comfebscongress.orgnih.govmdpi.comresearchgate.netbiologists.comportlandpress.com. For instance, CoAlation of S. aureus glyceraldehyde-3-phosphate dehydrogenase (GAPDH), aurora kinase A, peroxiredoxin 5, and metastasis suppressor protein NME1 has been shown to reversibly inhibit their function febscongress.orgbiorxiv.orgnih.govmdpi.com. In the case of the transcription factor accessory gene regulator AgrA (S. aureus), CoAlation at Cys199 interfered with its DNA binding febscongress.org.

Beyond direct enzymatic modulation, the addition of the bulky and charged CoA molecule (767 Da) to cysteine thiols can influence protein stability and subcellular localization portlandpress.comresearchgate.net. The presence of pantetheine and 3′5′-ADP moieties on CoA-modified proteins also has the potential to create unique binding motifs, promoting intra- and intermolecular interactions and the formation of regulatory complexes portlandpress.comportlandpress.com. This suggests that protein CoAlation is not merely a protective mechanism but also a sophisticated regulatory event that helps cells adapt to stress conditions and maintain redox homeostasis portlandpress.comfebscongress.orgbiorxiv.orgbiologists.comnih.govportlandpress.com.

Modulation of Protein Catalytic Activity and Enzyme Function

Protein CoAlation significantly modulates the catalytic activity and function of modified enzymes nih.govportlandpress.combiologists.comcam.ac.ukmdpi.com. This modification can lead to the inhibition or, in some cases, allosteric activation of enzyme activity, depending on the specific protein and the CoAlation site mdpi.comnih.gov.

Detailed Research Findings:

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): CoAlation of GAPDH from Staphylococcus aureus and Citrobacter sp. 5-77 has been shown to reversibly inhibit its enzymatic activity mdpi.comnih.gov. This inhibition is similar to that observed with glutathionylation and mycothiolation, suggesting a conserved mechanism for redox regulation of this key glycolytic enzyme mdpi.com. In Staphylococcus aureus, CoAlation of GAPDH at catalytic cysteine 151 protects it from overoxidation by hydrogen peroxide, indicating a protective as well as regulatory role nih.gov.

Creatine (B1669601) Kinase (CK): The activity of purified CK from skeletal muscle was completely inhibited by incubation with this compound (CoASSCoA) in vitro, and this inhibition was reversible by dithiothreitol (DTT) nih.gov. In H2O2-treated rat heart, seven CoAlated peptides corresponding to isoforms of CK (CKB, CKM, CKMT1, and CKMT2) were identified, suggesting a role in cardiac response to oxidative stress nih.gov.

Pyruvate (B1213749) Dehydrogenase Kinase 2 (PDK2): Recombinant PDK2 activity was also found to be modulated by CoAlation in vitro nih.gov.

Metastasis Suppressor Protein NME1: CoAlation of human NME1 (Non-metastatic cells 1, protein (NM23A)) reversibly inhibits its nucleoside diphosphate (B83284) kinase (NDPK) activity mdpi.comucl.ac.ukresearchgate.net. This inhibition can occur through both covalent and non-covalent modifications ucl.ac.uk.

Aurora Kinase A and Peroxiredoxin 5: CoAlation of these proteins has also been shown to reversibly inhibit their function, often through modification of catalytic cysteine residues or those located near catalytic sites mdpi.com.

Transcription Factors: Many transcription factors and transcriptional regulators, particularly in bacteria, have been found to be CoAlated in response to oxidative stress nih.gov.

Interactive Data Table: Examples of Enzymes Modulated by CoAlation

EnzymeOrganism/ContextEffect of CoAlationKey Cysteine Site (if known)Citation
Glyceraldehyde-3-phosphate dehydrogenaseS. aureus, Citrobacter sp. 5-77Reversible InhibitionCys151 (S. aureus) mdpi.comnih.gov
Creatine Kinase (CK)Rat heartInhibitionNot specified nih.gov
Pyruvate Dehydrogenase Kinase 2 (PDK2)HEK293 cellsModulationNot specified nih.gov
NME1 (NDPK activity)Mammalian cellsInhibitionCys109 ucl.ac.ukresearchgate.net
Aurora Kinase AMammalian cellsReversible InhibitionCatalytic/Proximal Cys mdpi.com
Peroxiredoxin 5Mammalian cellsReversible InhibitionCatalytic/Proximal Cys mdpi.com

Alterations in Protein Stability and Subcellular Localization

Protein CoAlation can influence protein stability and alter subcellular localization nih.govukri.orgmdpi.com. This modification is part of the cellular response to stress, aiming to protect proteins from irreversible oxidative damage and potentially redirect their cellular functions portlandpress.comnih.govmdpi.com.

Detailed Research Findings:

Protection from Overoxidation: CoAlation is understood to protect reactive cysteine residues from irreversible overoxidation to sulfinic or sulfonic acids, which can lead to permanent loss of protein function nih.govnih.govmdpi.comportlandpress.com. By forming a reversible mixed disulfide, CoAlation acts as a protective mechanism, akin to glutathionylation nih.govnih.govmdpi.com.

Subcellular Redistribution: Studies using immunofluorescent analysis and subcellular fractionation have shown that protein CoAlation can lead to changes in protein distribution within cellular compartments biologists.com. For instance, induced protein CoAlation predominantly occurs in mitochondria under H2O2 stress in HEK293/Pank1β cells, where many CoAlated metabolic enzymes are localized biologists.com. However, depending on the oxidative agent (e.g., diamide), CoAlated proteins can also be found predominantly in the cytoplasm biologists.com. This suggests a dynamic and context-dependent alteration in subcellular localization.

Impact on Protein Turnover: While not directly CoAlation-specific, PTMs, including thiolation, are known to influence protein stability and turnover ebi.ac.uknih.gov. Changes in subcellular localization can also directly affect protein lifetimes, as demonstrated by studies using SNAP-tag constructs targeted to different organelles nih.gov. This implies that CoAlation-induced shifts in localization could indirectly modulate protein stability.

Impact on Protein Conformational Dynamics

CoAlation has been shown to induce significant conformational changes in modified proteins mdpi.comnih.govmdpi.comresearchgate.net. These changes are crucial for modulating protein activity and function in response to cellular stress nih.govmdpi.commdpi.com.

Detailed Research Findings:

Conformational Shifts: Biochemical, biophysical, and crystallographic studies have revealed that CoAlation can lead to extensive conformational changes in CoA-modified proteins researchgate.netmdpi.comresearchgate.net. These alterations in protein shape can directly impact their function, including enzyme catalysis, protein-protein interactions, and signal transduction aip.orgpharmacologycanada.org.

Flexible Nature of CoA: The flexible nature of CoA, particularly its long pantetheine tail, allows it to adapt its conformation and interact with residues surrounding the CoAlation site nih.govmdpi.com. This flexibility enables CoA to form disulfide bonds with both solvent-accessible and buried cysteine residues mdpi.com.

Modes of Binding: Three main modes of CoA binding to proteins have been proposed based on structural studies:

Type I: CoA binds to a buried cysteine residue.

Type II: CoA binds to a solvent-exposed cysteine residue.

Type III: CoA is stabilized between two protein subunits researchgate.net. These different binding modes highlight how CoAlation can induce diverse conformational changes depending on the accessibility of the cysteine and the protein's quaternary structure mdpi.comresearchgate.net.

Dual Anchor Mechanism: For some protein kinases, such as ribosomal protein S6 kinase 1 (p70S6K1), CoAlation may involve a "dual anchor" mechanism. This mechanism suggests that the ADP moiety of CoA non-covalently binds to the protein's nucleotide-binding pocket, positioning the CoA thiol group for covalent bond formation with a surface-exposed cysteine (e.g., Cys217 in p70S6K1), leading to inhibition researchgate.netmdpi.com.

Identification of CoAlated Protein Substrates (CoAlomes) in Diverse Biological Contexts

The identification of CoAlated protein substrates, collectively known as CoAlomes, has revealed the widespread nature of this PTM across diverse biological contexts biologists.comukri.orgwikipedia.orgmdpi.comnih.govmdpi.comwikipedia.org. Methodologies combining anti-CoA monoclonal antibodies with mass spectrometry (LC-MS/MS) have been crucial for these discoveries nih.govnih.govbiologists.comukri.orgmdpi.commdpi.com.

Detailed Research Findings:

Widespread Nature: Protein CoAlation is a widespread PTM observed in mammalian cells and tissues, as well as in bacteria, yeast, worms, and amoeba nih.govukri.orgmdpi.com. Over 2100 CoAlated proteins have been identified in eukaryotic and prokaryotic cells, with more than 2800 CoAlation sites nih.govmdpi.comresearchgate.net.

Functional Distribution: Bioinformatic analysis of CoAlomes indicates that the majority of CoAlated proteins are involved in metabolic processes (over 65%), stress responses, and protein synthesis portlandpress.comnih.govbiologists.comnih.govresearchgate.netresearchgate.net. This highlights the central role of CoAlation in regulating cellular metabolism and redox balance biologists.comnih.gov.

Identification Methods:

Anti-CoA Monoclonal Antibodies: Specific anti-CoA antibodies are used for Western blot analysis and immunofluorescent detection to identify CoAlated proteins and assess the extent of CoAlation in response to various oxidants (e.g., H2O2, diamide, menadione) nih.govoup.combiologists.comnih.gov.

Mass Spectrometry (LC-MS/MS): This technique is employed for proteome-wide identification of CoAlated proteins and their specific CoAlation sites. For example, rat hearts perfused with H2O2 were used to prepare lysates, block free thiols with N-ethylmaleimide (NEM), digest proteins, and then immunoprecipitate CoAlated peptides for LC-MS/MS analysis nih.gov.

Examples of CoAlomes in Diverse Biological Contexts:

Mammalian Cells and Tissues: Extensive CoAlation has been observed in HEK293 cells, rat cardiomyocytes, and rat liver, particularly under oxidative and metabolic stress nih.govportlandpress.combiologists.com. Key enzymes found CoAlated include acetyl-CoA acetyltransferase, glutamate (B1630785) dehydrogenase, and various isoforms of creatine kinase nih.govportlandpress.comportlandpress.com. Tumor suppressor p53 and proto-oncogene KRAS have also been identified as CoAlated in vitro, and metastasis suppressor NME1 in stressed mammalian cells ucl.ac.uk.

Bacterial Cells: Protein CoAlation is also prevalent in bacteria such as Bacillus subtilis, Bacillus megaterium, and Staphylococcus aureus oup.comnih.gov. For instance, over 12% of Staphylococcus aureus gene products were found to be CoAlated in response to diamide-induced stress nih.gov. Identified CoAlated proteins in B. subtilis spores include AdhB (alcohol dehydrogenase), AhpC (alkyl hydroperoxide reductase), Drm (phosphopentosemutase), and YneT oup.com. CoAlation in dormant bacterial spores might contribute to metabolic dormancy and protect sensitive sulfhydryl groups of enzymes oup.com.

Interactive Data Table: Examples of Identified CoAlated Proteins and Their Contexts

Protein Class/ExampleBiological ContextPrimary FunctionCitation
Metabolic Enzymes (e.g., GAPDH, CK, PDK2, HMGCS2)Mammalian cells/tissues, BacteriaCarbohydrate, lipid, amino acid metabolism nih.govnih.govbiologists.comnih.govnih.govresearchgate.net
Stress Response Proteins (e.g., Peroxiredoxins)Mammalian cells/tissues, BacteriaAntioxidant defense mdpi.comnih.gov
Proteins involved in Protein Synthesis (e.g., Ribosomal proteins)BacteriaProtein biosynthesis nih.gov
Transcription Factors (e.g., AgrA)BacteriaGene regulation nih.govresearchgate.net
Tumor Suppressor p53Mammalian cellsCell cycle regulation, apoptosis ucl.ac.uk
Metastasis Suppressor NME1Mammalian cellsNucleoside diphosphate kinase activity mdpi.comucl.ac.uk
Aurora A KinaseMammalian cellsCell cycle regulation mdpi.com
Tau proteinMammalian cellsMicrotubule stabilization researchgate.net

DeCoAlation: Reversal of Protein CoAlation

DeCoAlation is the enzymatic reversal of protein CoAlation, a crucial process for restoring protein function and maintaining cellular redox homeostasis nih.govbiologists.comukri.orgwikipedia.org. This reversibility underscores the regulatory nature of protein CoAlation as a PTM nih.govoup.combiologists.com.

Enzymatic Reduction of Protein-CoA Mixed Disulfides

The removal of CoA from CoAlated proteins is an enzymatically mediated process nih.govportlandpress.comcam.ac.ukwikipedia.org. This reversal mechanism involves the reduction of the protein-CoA mixed disulfide bond, regenerating the free protein thiol and CoA nih.govwikipedia.orgmdpi.com.

Detailed Research Findings:

Enzyme-Driven Mechanism: Protein deCoAlation has been shown to be an enzyme-driven mechanism mdpi.comnih.gov. Early studies indicated that the removal of CoA from covalently modified proteins is enzymatically mediated, although the specific enzymes in mammalian cells were initially unknown portlandpress.com.

Bacterial DeCoAlating Enzymes (CoAredoxins): Recent research has identified specific enzymes responsible for deCoAlation in bacterial cells, termed "CoAredoxins" biologists.comukri.org.

Bacillus subtilis Thioredoxin A (TrxA): TrxA has been identified as an enzyme capable of deCoAlating proteins through thiol-disulfide reaction mechanisms mdpi.comnih.govresearchgate.net.

Bacillus subtilis Thioredoxin-like protein (YtpP): YtpP also exhibits deCoAlation activity towards various substrates, including CoAlated methionine sulfoxide (B87167) reductase A (MsrA) and peroxiredoxin 5 (PRDX5) mdpi.comnih.gov.

Mammalian DeCoAlating Enzyme Candidates: Research is ongoing to identify mammalian CoAredoxins. AIFM1 (Apoptosis Inducing Factor Mitochondrion Associated 1) has been identified as a potential mammalian CoA disulfide reductase (CoADR) candidate, possessing basal CoADR activity ucl.ac.uk.

Reversibility in Response to Stress: The H2O2-mediated increase in protein CoAlation in HEK293/Pank1β cells is reversed to basal levels in a time-dependent manner upon removal of the oxidants, demonstrating the efficient deCoAlation process in living cells nih.gov. Similarly, in human spermatozoa, protein CoAlation levels remained constant in reducing conditions even after oxidative stress, confirming its reversible nature mdpi.com.

Mechanisms and Regulation of DeCoAlating Enzymes

The mechanisms of deCoAlating enzymes typically involve a thiol-disulfide exchange reaction, where a catalytic cysteine residue in the deCoAlating enzyme attacks the protein-CoA mixed disulfide, leading to the release of CoA and the reduced protein nih.govwikipedia.orgmdpi.com.

Detailed Research Findings:

Thiol-Disulfide Exchange: The core mechanism for deCoAlation by enzymes like TrxA and YtpP involves a thiol-disulfide exchange reaction mdpi.comresearchgate.net. The catalytic cysteine residues of these enzymes (e.g., Cys28 in YtpP and Cys29 in TrxA) are crucial for their deCoAlation activity mdpi.com.

Proposed Mechanism for MsrA and PRDX5 DeCoAlation: For CoAlated MsrA and PRDX5, the deCoAlation mechanism proposed for YtpP and TrxA results in the release of both CoA and the reduced form of the target protein mdpi.com. This highlights the role of deCoAlating enzymes in restoring the active state of proteins that were temporarily inhibited or protected by CoAlation.

Regulation of DeCoAlation: While the specific regulatory mechanisms are still being elucidated, the rapid reversal of CoAlation upon removal of oxidative stress agents suggests tight cellular control over deCoAlation activity nih.govmdpi.com. The identification of CoAredoxins is a significant step towards understanding the full CoAlation/deCoAlation cycle and its regulation in redox signaling ukri.org.

Coenzyme a Disulfide Reductase Coadr : Molecular Characteristics and Redox Functions

Identification, Isolation, and Biochemical Characterization of CoADR

CoADR was first identified and biochemically characterized in the human pathogen Staphylococcus aureus, an organism that, unlike many eukaryotes and bacteria, does not rely on the glutathione (B108866) thiol/disulfide redox system. nih.govresearchgate.net In S. aureus, CoASH is the major intracellular low-molecular-weight thiol, and CoADR functions analogously to glutathione reductase in maintaining the appropriate intracellular thiol/disulfide redox balance. researchgate.netnih.govproteopedia.org Subsequent research has identified and characterized CoADRs in various other prokaryotes, including Bacillus anthracis, Borrelia burgdorferi, and Pyrococcus horikoshii, reinforcing the concept of a CoA-based thiol/disulfide redox system in these organisms. researchgate.netnih.gov

The native CoADR from S. aureus has been purified and characterized as a homodimeric enzyme with a molecular mass of approximately 49,000 Da per subunit. nih.govresearchgate.net Its visible absorbance spectrum is characteristic of a flavoprotein, with a maximum absorbance at 452 nm, indicating the presence of flavin adenine (B156593) dinucleotide (FAD) as a cofactor. nih.govresearchgate.net

Kinetic Properties and Catalytic Mechanisms of CoADR

CoADR catalyzes the specific reduction of CoA-disulfide by NADPH. nih.govresearchgate.net Steady-state kinetic analyses of S. aureus CoADR have revealed a sequential kinetic mechanism. nih.govresearchgate.net The enzyme exhibits a pH optimum between 7.5 and 8.0. nih.govresearchgate.net Kinetic studies at pH 7.8 showed a Michaelis constant (Km) for NADPH of 2 µM and for this compound of 11 µM. nih.govresearchgate.netresearchgate.net

Unlike many other flavoprotein disulfide reductases, CoADR does not possess a redox-active protein disulfide. researchgate.netnih.gov Instead, its catalytic mechanism involves a single active-site cysteine residue (Cys43 in S. aureus CoADR) that forms a stable mixed disulfide with CoASH (Cys43-SSCoA) during catalysis. researchgate.netnih.govnih.govresearchgate.netucl.ac.uk This Cys43-SSCoA complex represents the stable oxidized form of the enzyme. nih.gov The reduction of this mixed disulfide by NAD(P)H, via the FAD cofactor, regenerates the reduced CoASH. ucl.ac.uk The active site is also thought to contain an acid-base catalyst that facilitates the protonation of the nascent CoAS-II thiolate during the formation of the Cys43-SSCoA disulfide. nih.gov

Structural Insights into CoADR Function (e.g., Flavoprotein Nature, Active Site Cysteine)

CoADR is classified as a flavoprotein disulfide reductase, specifically belonging to Group 3 of the pyridine (B92270) nucleotide disulfide oxidoreductase (PNDOR) superfamily. researchgate.netnih.govnih.govproteopedia.orgresearchgate.net The crystal structure of S. aureus CoADR has been determined at high resolution (1.54 Å), revealing a homodimeric enzyme. researchgate.netnih.gov This structure showed the resting state of the enzyme containing a mixed disulfide between the catalytic Cys43 and CoASH. researchgate.netnih.gov This Cys43-SSCoA redox center is crucial for catalysis. researchgate.netnih.gov

The structure also identified two tyrosine residues in the active site, Tyr361' and Tyr419', which are proposed to be important for enzymatic activity. researchgate.net These residues are conserved in known functional CoADRs. researchgate.net The binding of CoAS- within the active site involves a solvent-exposed 3′-phosphate, with the adenine base oriented towards the protein interior, and hydrogen-bonding interactions between the adenine base's 6-NH2 group and the protein, along with at least one salt bridge involving the pyrophosphate. nih.gov Uniquely, CoADR anchors the CoAS- ligand through a disulfide linkage to the protein. nih.gov

Structural comparisons with other homologous enzymes, such as those from Pyrococcus horikoshii (phCoADR), have shown variations in the substrate access channel. acs.orgacs.orgnih.gov For instance, phCoADR has a relatively restricted substrate channel leading to the FAD isoalloxazine ring, which may explain its preference for per- and polysulfide derivatives of small thiols over bulky this compound. acs.orgacs.orgnih.gov

Substrate Specificity of CoADR

CoADR exhibits specificity in its substrate reduction, primarily targeting CoA-disulfides. nih.govresearchgate.net

Reduction of Coenzyme A Homodisulfide (CoASSCoA)

A primary function of CoADR is the reduction of coenzyme A homodisulfide (CoASSCoA, also referred to as CoAD) to two molecules of reduced coenzyme A (CoASH). researchgate.netnih.govnih.govproteopedia.orgresearchgate.net This reaction is dependent on NAD(P)H, providing the necessary reducing equivalents. researchgate.netnih.govresearchgate.net This specific reduction ensures a sufficient pool of CoASH, which is vital for various metabolic processes and for maintaining cellular redox balance. researchgate.netnih.gov

Capacity for Reducing Mixed CoA Disulfides, including CoA-S-S-Proteins and CoA-S-S-Glutathione

While CoADR primarily reduces CoA homodisulfide, some studies suggest its capacity to reduce other low-molecular-weight disulfides and mixed CoA disulfides. For example, S. aureus CoADR can reduce 4,4'-diphosphopantethine, but shows no measurable activity towards oxidized glutathione, cystine, pantethine, or H2O2. nih.govresearchgate.net

More broadly, the emerging role of CoA as an antioxidant involves its modification of protein cysteine thiol groups through disulfide bonds, a process termed protein CoAlation (CoA-S-S-Proteins). ucl.ac.ukucl.ac.ukucl.ac.ukfrontiersin.org This modification occurs under oxidative or metabolic stress. ucl.ac.ukucl.ac.uk By analogy to glutaredoxins reducing S-glutathionylated proteins, CoADR is hypothesized to play a role in the deCoAlation cycle, reducing these mixed protein disulfides to regenerate free protein thiols and CoASH. ucl.ac.ukucl.ac.ukucl.ac.uk Indeed, S. aureus CoADR has been shown to efficiently reduce synthetic dpCoA-RNA disulfides in vitro, suggesting a potential role in reversing RNA CoAlation. researchgate.net

Furthermore, CoADR's substrate specificity can extend to other mixed disulfides. The enzyme has been reported to reduce CoA-S-S-Glutathione (CoASSG), a mixed disulfide formed between coenzyme A and glutathione. nih.gov This highlights CoADR's potential broader role in managing diverse disulfide species within the cell, particularly in organisms where both CoA and glutathione systems might interact or where CoA takes on a more prominent redox role. researchgate.netacs.org

Role of CoADR in Maintaining the Cellular CoA/CoA-Disulfide Redox Balance

CoADR plays a critical role in maintaining the cellular CoA/CoA-disulfide redox balance, which is vital for optimal bacterial metabolism, growth, and survival. proteopedia.orgnih.govportlandpress.com In organisms like S. aureus and Borrelia burgdorferi, where CoASH is the major low-molecular-weight thiol, CoADR is essential for keeping CoASH in its reduced state. researchgate.netnih.govnih.govproteopedia.orgnih.gov The ratio of CoASH/CoA-disulfide in S. aureus is maintained at about 450, a balance assured by CoADR. researchgate.net

This function is analogous to the glutathione/glutathione reductase system in other organisms, ensuring a sufficient pool of reduced thiol species to buffer oxidative stress and maintain a reducing intracellular environment. researchgate.netnih.govproteopedia.orgportlandpress.com The standard redox potential of CoA (-234 mV) is comparable to that of glutathione (-240 mV), indicating its strong capacity to buffer oxidative stress. portlandpress.com CoADR's activity ensures adequate levels of CoASH for critical metabolic processes, such as the production of acetyl-CoA, especially during periods of stress or increased replication. nih.gov Beyond direct reduction, CoADR's involvement in reducing protein CoAlation suggests its broader contribution to thiol-disulfide homeostasis and indirectly protecting the cell against oxidative damage. ucl.ac.uknih.govucl.ac.ukucl.ac.uk

Phylogenetic Distribution and Comparative Enzymology of CoADR

Coenzyme A disulfide reductases are broadly distributed across both bacterial and archaeal kingdoms, highlighting the widespread significance of the CoASH/CoASSCoA redox system in prokaryotic thiol/disulfide homeostasis researchgate.net. CoADR has been identified as an "unorthodox new member" of the pyridine nucleotide-disulfide oxidoreductase (PNDOR) superfamily ebi.ac.uknih.gov.

Detailed Research Findings and Classification: The PNDOR superfamily, to which CoADR belongs, can be categorized into three distinct groups based on their mechanistic and sequence-structural characteristics nih.gov. CoADR is classified within "Group 3" of the PNDOR enzymes, alongside other members such as NADH peroxidase (Npx) and NADH oxidase (Nox) nih.gov. A fundamental difference distinguishing Group 3 PNDOR enzymes, including CoADR, from Group 1 and 2 PNDORs is the absence of the primary cystine-disulfide redox center nih.gov. While Npx and Nox are typically specific for the reduction of hydrogen peroxide or oxygen, CoADR stands out due to its unique specificity for CoA disulfide nih.gov.

Comparative structural analyses of CoADR enzymes from different species reveal conserved structural motifs. For instance, the crystal structure of S. aureus CoADR, resolved at 1.54 Å resolution, shows that both its FAD-binding and NADPH-binding domains possess canonical Rossmann folds proteopedia.orgresearchgate.netnih.gov. The active site features a novel Cys43-SSCoA redox center, where the Cys43-Sγ is positioned in close proximity to the FAD-C4aF proteopedia.orgresearchgate.net. Furthermore, specific residues like Tyr361' and Tyr419' (in S. aureus CoADR) and the presence of a chloride ion have been identified as crucial for the enzyme's activity and the recognition of the CoAS-disulfide substrate researchgate.net.

Comparative Enzymology: While many CoADRs are NADPH-dependent, some studies have revealed variations in coenzyme specificity. For example, the CoADR from the hyperthermophilic bacterium Thermus thermophilus demonstrates the unusual ability to efficiently utilize both NADPH and NADH as electron donors proteopedia.orgrcsb.org. This dual coenzyme specificity in T. thermophilus CoADR is consistent with the organism's unique utilization of reduced nucleotide coenzymes in its central metabolism proteopedia.org. The T. thermophilus enzyme also contains a catalytic intermediate involving a covalently linked Cys44-S-S-CoA, which is reduced by NADH via the FAD cofactor rcsb.org. Although some CoADRs may exhibit minor NADH:menadione oxidoreductase activity, their primary and significantly higher specific activity remains with CoA disulfide as the electron acceptor rcsb.org.

The phylogenetic and comparative enzymological studies of CoADR underscore its diverse adaptations across prokaryotic life, reinforcing its essential role in maintaining the intracellular redox balance in organisms that rely on coenzyme A as their principal low molecular weight thiol.

Table 1: Comparative Characteristics of CoADR from Select Organisms

CharacteristicStaphylococcus aureus CoADR ebi.ac.uknih.govresearchgate.netproteopedia.orguniprot.orgresearchgate.netnih.govThermus thermophilus CoADR proteopedia.orgrcsb.org
Enzyme Type Homodimeric flavoproteinHomodimeric flavoprotein
Subunit Molecular Weight ~49,000 DaNot specified, but ~198.58 kDa total for tetramer rcsb.org (Note: The source says "Total Structure Weight: 198.58 kDa. ... Unique protein chains: 1." This is confusing, as it also says homodimeric. Assuming it refers to the functional unit).
Cofactor Flavin Adenine Dinucleotide (FAD)Flavin Adenine Dinucleotide (FAD)
pH Optimum 7.5-8.0Not explicitly stated
Km for NADPH 2 µMNot explicitly stated
Km for CoA disulfide 11 µMNot explicitly stated
Primary Electron Donor NADPHNADPH and NADH
Active Site Cysteine Cys43Cys44
Specific Substrate CoA disulfideCoA disulfide
Other Substrates 4,4'-diphosphopantethineNot explicitly stated

Biological Roles and Cellular Context of Coa Disulfide Mediated Processes

Integration of CoA-Disulfide in Cellular Redox Signaling and Stress Response

Coenzyme A's role in redox regulation has gained significant attention, particularly its ability to form covalent modifications with cellular proteins, a process termed CoAlation oup.comnih.gov. This reversible modification involves the disulfide bond formation between the thiol group of CoA and reactive cysteine residues on proteins (CoA-S-S-protein) oup.com. Protein CoAlation is a widespread modification observed in response to both oxidative and metabolic stress oup.comnih.gov. The standard redox potential of CoA (-234 mV) is comparable to that of glutathione (B108866) (-240 mV), indicating its robust capacity to buffer oxidative stress portlandpress.com.

Response to Oxidative Stress Induced by Reactive Oxygen Species (e.g., H2O2) and Electrophilic Agents (e.g., Diamide)

Oxidative stress, often triggered by reactive oxygen species (ROS) like hydrogen peroxide (H2O2) or electrophilic agents such as diamide (B1670390), induces protein CoAlation oup.comnih.govportlandpress.com. In the presence of oxidants like H2O2, protein cysteine thiols can be oxidized to sulfenic acid (RSOH), which can then react with CoA to form a protein-CoA mixed disulfide (CoAlation) nih.govmdpi.com. This process serves as a protective mechanism, preventing the irreversible hyperoxidation of sensitive cysteine thiols to sulfinic or sulfonic acids, which can lead to protein damage and loss of function nih.govportlandpress.com.

Studies in Bacillus subtilis and Bacillus megaterium have shown a dose-dependent increase in protein CoAlation upon treatment with H2O2 or diamide oup.comnih.gov. Similarly, exposure of growing B. megaterium cells to H2O2, diamide, or sodium hypochlorite (B82951) (NaOCl) resulted in extensive protein CoAlation oup.com. Diamide, an electrophilic compound, specifically promotes disulfide bond formation, including mixed disulfides with low molecular weight (LMW) thiols like CoA nih.govresearchgate.netnih.gov. Research findings indicate that CoAlation can inhibit the enzymatic activity of certain proteins, such as Staphylococcus aureus glyceraldehyde-3-phosphate dehydrogenase (GAPDH), while simultaneously protecting their catalytic cysteine residues from overoxidation by H2O2 portlandpress.com. This suggests a reversible mechanism for enzyme regeneration during recovery from oxidative stress portlandpress.com.

Modulation by Metabolic Stress and Nutrient Availability

Beyond oxidative stress, protein CoAlation is also significantly modulated by metabolic stress and nutrient availability, particularly carbon deprivation oup.comnih.govportlandpress.com. When Bacillus megaterium and Bacillus subtilis cells are exposed to carbon deprivation, extensive covalent protein modification by CoA is observed oup.comnih.gov. This highlights CoA's role as a key metabolic integrator in redox regulation oup.comnih.gov. In mammalian cells, fasting, glucagon, and glucocorticoids can increase the total level of reduced CoA (CoASH), while glucose, insulin, fatty acids, and pyruvate (B1213749) tend to decrease it mdpi.comportlandpress.com. This dynamic regulation underscores the interplay between CoA levels and cellular metabolic states.

Stress Agent/ConditionEffect on Protein CoAlationOrganism/Cell TypeReference
H2O2Dose-dependent increaseBacillus subtilis, Bacillus megaterium oup.comnih.gov
DiamideExtensive increaseBacillus megaterium, Staphylococcus aureus oup.comportlandpress.comnih.gov
Sodium Hypochlorite (NaOCl)Strongest inductionBacteria portlandpress.com
Carbon DeprivationSignificant increaseBacillus megaterium, Bacillus subtilis oup.comnih.govportlandpress.com
FastingIncrease in CoASH levelsMammalian cells mdpi.com
GlucagonIncrease in CoASH levelsMammalian cells mdpi.com
GlucocorticoidsIncrease in CoASH levelsMammalian cells mdpi.com
GlucoseDecrease in CoASH levelsMammalian cells mdpi.com
InsulinDecrease in CoASH levelsMammalian cells mdpi.com
Fatty AcidsDecrease in CoASH levelsMammalian cells mdpi.com
PyruvateDecrease in CoASH levelsMammalian cells mdpi.com

Involvement in Specific Biological Processes

The involvement of this compound and protein CoAlation extends to several specific biological processes, highlighting their diverse regulatory functions.

Contribution to Bacterial Dormancy and Spore Formation in Specific Species (e.g., Bacillus megaterium)

This compound and protein CoAlation play a significant role in bacterial dormancy and spore formation, particularly in Bacillus species. During sporulation in Bacillus megaterium and Bacillus subtilis, extensive covalent protein modification by CoA (protein CoAlation) is observed oup.comnih.govebi.ac.uknih.gov. This CoAlation increases substantially in parallel with the loss of metabolism in spores oup.comnih.govebi.ac.uknih.gov.

Dormant spores of Bacillus megaterium contain a significant percentage of CoA in disulfide linkage to proteins (approximately 43%), with 25% as this compound (CoASSCoA) and 32% as reduced CoA (CoASH) nih.govebi.ac.ukucl.ac.uk. In contrast, growing cells have high levels of acetyl-CoA, with less than 1.5% found in dormant spores nih.govucl.ac.uk. This shift in CoA distribution suggests that protein CoAlation contributes to the establishment of metabolic dormancy in spores and may protect sensitive sulfhydryl groups of spore enzymes from damage nih.govnih.gov. During germination, over 75% of these CoA-protein disulfides are cleaved, coinciding with the initiation of metabolism ebi.ac.uk.

CoA Form in Dormant B. megaterium SporesPercentage of Total CoAReference
CoA in disulfide linkage to proteins43% nih.govebi.ac.uk
Oxidized CoA (CoA-S-S-CoA)25% nih.govebi.ac.uk
Reduced CoA (CoASH)32% nih.gov
Acetyl-CoA<1.5% nih.govebi.ac.uk

Regulation of Core Metabolic Pathways (e.g., Citric Acid Cycle, Fatty Acid Metabolism, Amino Acid Metabolism)

CoA and its thioester derivatives are integral to numerous central metabolic pathways, and protein CoAlation serves as a regulatory mechanism within these processes portlandpress.comnih.govnih.govucl.ac.uk. Over 65% of CoAlated proteins identified in mammalian cells and bacteria exposed to oxidative or metabolic stress are involved in metabolism, underscoring the importance of CoA in metabolic regulation under stress conditions nih.govportlandpress.commdpi.com.

Specific examples include:

Citric Acid Cycle (Krebs Cycle): CoA is directly involved in the formation of succinyl-CoA within the citric acid cycle portlandpress.comnih.govucl.ac.ukontosight.ai. Protein CoAlation can influence the activity of enzymes within this cycle, thereby modulating energy production portlandpress.com.

Fatty Acid Metabolism: CoA is essential for both fatty acid synthesis (e.g., carboxylation of acetyl-CoA to malonyl-CoA) and fatty acid oxidation (formation of acyl-CoA thioesters) mdpi.comportlandpress.comontosight.ainih.govucl.ac.ukontosight.aiwikipedia.org. CoAlation can affect the availability of CoA for these processes, impacting energy metabolism and lipid homeostasis ontosight.ai.

Amino Acid Metabolism: CoA is required for the metabolism of certain amino acids, such as valine and isoleucine portlandpress.comnih.govucl.ac.ukontosight.ai. Changes in CoA levels and CoAlation can thus influence amino acid degradation and synthesis pathways portlandpress.comnih.gov.

The reversible nature of protein CoAlation allows for dynamic regulation of enzyme activity. For instance, in vitro CoAlation of S. aureus GAPDH inhibits its enzymatic activity portlandpress.com. Similarly, the nucleoside diphosphate (B83284) kinase (NDPK) activity of NME1 (Non-metastatic cells 1, a metastasis suppressor) can be inhibited by CoA through covalent and non-covalent modifications, suggesting a role for CoAlation in redox signaling of proteins beyond just protection from overoxidation ucl.ac.uk. The ability of CoA and its thioesters to allosterically regulate key metabolic enzymes, such as pyruvate carboxylase and carnitine palmitoyltransferase 1, further highlights their broad regulatory impact on metabolism mdpi.comnih.gov.

Role in Modulating Activity of Key Regulatory Proteins and Signal Transduction Components

Protein CoAlation, a reversible post-translational modification involving the covalent attachment of coenzyme A (CoA) to cysteine thiols of proteins, is a significant mechanism induced by oxidative and metabolic stress in mammalian cells and tissues nih.govresearchgate.netnih.govukri.org. This modification serves as a crucial component of redox regulation under both physiological and pathophysiological conditions nih.gov.

Bioinformatics analyses indicate that CoA-modified cysteine residues are frequently located at functionally and structurally important sites within proteins. These sites are involved in a wide array of biological functions, including enzymatic catalysis, structural stabilization, signal transduction, and metal binding nih.gov.

Examples of key regulatory proteins and enzymes found to be CoAlated include:

Metabolic Enzymes: A significant majority (over 65%) of CoAlated proteins are metabolic enzymes nih.gov. Specific examples include succinate-CoA ligase, acyl-CoA ligase, HMG-CoA synthase, acetyl-CoA carboxylase, and acyl-CoA dehydrogenase portlandpress.com.

Peroxidase 6 (Prdx6): The activity of Prdx6 is regulated by CoA and hydrogen sulfide (B99878) (H2S), establishing it as a CoA-dependent peroxidase ukri.org.

Quorum-sensing Transcription Factor AgrA: In Staphylococcus aureus, the quorum-sensing transcription factor AgrA undergoes CoAlation in response to nutrient starvation, and this modification has been shown to modulate its function ucl.ac.uk.

The identification of CoA synthase within signaling complexes, such as those involving ribosomal S6 kinase (S6K), class 1A phosphatidylinositol 3-kinase (PI3K), Src family kinases, and enhancer of mRNA-decapping protein 4 (EDC4), suggests a direct link between CoA biosynthesis and signal transduction pathways, particularly in response to stress nih.gov.

Mixed Disulfides Involving Coenzyme A Beyond Protein CoAlation

Beyond its direct covalent attachment to proteins (CoAlation), coenzyme A can also form mixed disulfides with other low-molecular-weight thiols, such as glutathione. These mixed disulfides represent another layer of redox regulation and biological activity.

Coenzyme A Glutathione Disulfide (CoASSG): Isolation and Characterization

Coenzyme A glutathione disulfide (CoA-SSG), also known as coenzyme A-glutathione mixed disulfide, is an organic disulfide formed by the oxidative coupling of the thiol functions of coenzyme A and glutathione nih.govnih.govcdnsciencepub.commetabolomicsworkbench.org.

CoA-SSG was first isolated and characterized from bovine adrenal glands nih.govahajournals.org. Its purification involved several chromatographic steps to achieve homogeneity, and its identification was confirmed using matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) and enzymatic analysis nih.gov. CoA-SSG can be isolated in forms containing or not containing Fe(III), which results in different A250:260 ratios nih.govcdnsciencepub.com. Notably, CoA-SSG has also been found within the chromaffin granules of the adrenal medulla and is released from adrenal medulla slices upon stimulation with carbachol (B1668302) ahajournals.org.

Biological Activities of CoASSG (e.g., Modulation of Vascular Smooth Muscle Cell Proliferation, Enzyme Inhibition)

CoA-SSG exhibits significant biological activities, particularly in modulating vascular tone and cell proliferation:

Vasoconstriction: CoA-SSG acts as a renal vasoconstrictor nih.gov. It is a potent vasopressor, demonstrating efficacy at concentrations as low as ≥10^-12 mol/L, a potency comparable to that of angiotensin II or endothelin ahajournals.org.

Modulation of Vascular Smooth Muscle Cell Proliferation: CoA-SSG has a dose-dependent growth-stimulating effect on vascular smooth muscle cells (VSMCs). At a concentration of 10 µmol/L, CoA-SSG increased VSMC proliferation by 254 ± 21% above control levels, as measured by the [(3)H]thymidine method. This effect is characterized by a threshold of 10^-8 mol/L nih.gov. The growth-stimulating effect of CoA-SSG (1 µmol/L) was partially reduced by antagonists such as 3,7-dimethyl-1-propargylxanthine (B14051) (DMPX) and pyridoxal-phosphate-6-azophenyl-2,4-disulfonic acid (PPADS), suggesting mediation partly via A2 and partly via P2Y1 and/or P2Y4 receptors nih.gov.

Potentiation of Angiotensin II-Induced Vasoconstriction: CoA-SSG has been shown to potentiate angiotensin II-induced vasoconstriction in the isolated perfused rat kidney oup.com.

Increase in Cytosolic Calcium: Studies with isolated smooth muscle cells have indicated that CoA-SSG increases cytosolic calcium levels oup.com.

The following table summarizes the effect of CoASSG on vascular smooth muscle cell proliferation:

CompoundConcentration (µmol/L)VSMC Proliferation (% above control)Receptor Mediation
CoASSG10254 ± 21A2, P2Y1, and/or P2Y4 receptors
Methylmalonyl-CoA10178 ± 43Not specified
Coenzyme A1050 ± 42Not specified
Glutathione-No proliferative effectNot applicable
CoASSG (1 µmol/L) with DMPX (11 µmol/L)-38% compared to CoASSG aloneA2 receptor
CoASSG (1 µmol/L) with PPADS (10 µmol/L)-48% compared to CoASSG aloneP2Y1 and/or P2Y4 receptors
(Data derived from nih.gov)

Enzyme Inhibition/Substrate: CoA-SSG serves as a substrate for NADPH-dependent CoAS-SG reductase (EC 1.6.4.6), an enzyme identified in crude extracts of Escherichia coli nih.govcdnsciencepub.com. The specific activity of this reductase increases during bacterial growth from early log phase into stationary phase and during a shift from aerobic to anaerobic growth cdnsciencepub.com.

Absence of Direct RNA CoAlation; Presence and Reduction of dpCoA-RNA Disulfides

While protein CoAlation is a well-established post-translational modification, direct "RNA CoAlation," involving the covalent attachment of coenzyme A to RNA via a disulfide bond, has not been directly observed nih.govresearchgate.netmdpi.com.

However, a related and significant modification involves 3'-dephospho-CoA (dpCoA), a precursor of CoA. dpCoA has been found to covalently attach to the 5'-ends of small ribonucleic acids (RNAs), forming what are known as dpCoA-RNAs nih.govmdpi.comnih.gov. These dpCoA caps (B75204) are considered non-canonical 5'-cap structures that can be incorporated by RNA polymerases during transcription initiation in a promoter-dependent manner mdpi.comasm.org. dpCoA-RNAs have been identified in various bacterial species, including Escherichia coli, Streptomyces venezuelae, and Staphylococcus aureus nih.govmdpi.comnih.gov.

The presence of dpCoA-RNA disulfides has been demonstrated. Model dpCoA-RNAs have been shown to form dimer bands, indicating the formation of disulfide bonds between two dpCoA-RNA molecules nih.govacs.org. Furthermore, dpCoA-RNA can form disulfides with other low-molecular-weight thiol compounds, such as CoA and glutathione nih.govresearchgate.net.

The reduction of these dpCoA-RNA disulfides is facilitated by specific enzymes. CoA disulfide reductase (CoADR) from Staphylococcus aureus, a flavoprotein disulfide reductase that utilizes NADPH, efficiently reduces synthetic dpCoA-RNA disulfides back to dpCoA-RNAs in vitro nih.govresearchgate.net. This activity suggests a potential role for CoADR in reversing such RNA modifications nih.gov. Studies have shown that the activity of S. aureus CoADR towards dpCoA-RNA disulfide substrates varies depending on the disulfide partner: reduction was highest for CoA-SS-dpCoA-RNA, intermediate for dpCoA-SS-dpCoA-RNA, and lowest for G-SS-dpCoA-RNA (disulfide with glutathione) researchgate.net.

Advanced Methodologies and Analytical Approaches in Coa Disulfide Research

Quantification of CoA-Disulfide and Related Metabolites in Biological Samples

Accurate measurement of this compound and other CoA species is fundamental to understanding their roles in cellular metabolism and redox homeostasis. The low abundance and inherent instability of these molecules necessitate highly sensitive and specific analytical methods.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Absolute Quantification and Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the absolute quantification and profiling of this compound and related metabolites in biological samples. nih.govmdpi.com This powerful technique offers high sensitivity and specificity, allowing for the simultaneous measurement of various CoA species, including free CoA, acetyl-CoA, and this compound. nih.govresearchgate.net

Methodologies based on reversed-phase liquid chromatography are commonly employed to separate the different CoA compounds. nih.gov While some methods utilize ion-pairing reagents to improve chromatographic resolution, recent advancements have led to the development of ion-pair-free methods, which can be advantageous by minimizing ion suppression effects in the mass spectrometer. nih.govmdpi.com The detection is typically performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity for quantitative analysis. researchgate.netnih.gov

The development of ultra-high-performance liquid chromatography (UPLC) systems has further enhanced the speed and resolution of these analyses. mdpi.com For accurate quantification, stable isotope-labeled internal standards are often employed to correct for matrix effects and variations in sample preparation and instrument response. mdpi.com The limits of detection for CoA and its derivatives using LC-MS/MS are typically in the nanomolar to sub-nanomolar range, enabling the analysis of these low-abundance metabolites in various biological samples, including cell cultures and tissues. nih.gov

ParameterDescriptionTypical Values/Characteristics
ChromatographyReversed-phase liquid chromatography (RPLC) or ultra-high-performance liquid chromatography (UPLC)C18 columns are commonly used. mdpi.com
Mass SpectrometryTandem mass spectrometry (MS/MS), often with a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap)Operated in multiple reaction monitoring (MRM) mode for quantification. researchgate.netnih.gov
Ionization SourceElectrospray ionization (ESI)Typically operated in positive ion mode for CoA and its derivatives.
SensitivityHigh sensitivity with limits of detection (LODs) in the nanomolar (nM) to sub-nanomolar rangeAllows for the analysis of low-abundance metabolites. nih.gov
Internal StandardsUse of stable isotope-labeled compounds (e.g., 13C-labeled yeast cell extracts)Crucial for accurate absolute quantification. mdpi.com

Development and Application of Enzymatic Assays for Disulfide Detection

Enzymatic assays offer a complementary approach to LC-MS/MS for the detection of this compound. These assays are often based on the activity of specific enzymes that recognize and metabolize this compound. A key enzyme in this context is Coenzyme A disulfide reductase (CoADR), which catalyzes the NAD(P)H-dependent reduction of this compound to two molecules of free CoA. researchgate.net

The activity of CoADR can be monitored spectrophotometrically by measuring the decrease in absorbance of NAD(P)H at 340 nm. This principle can be adapted to quantify the amount of this compound in a sample. Such assays can be highly specific due to the substrate specificity of the enzyme. researchgate.net For instance, CoADR from Pyrococcus horikoshii has been shown to be specific for this compound and does not exhibit significant activity with other disulfides like dephospho-CoA disulfide. researchgate.net

Commercially available kits for the quantification of total Coenzyme A often employ a multi-step enzymatic reaction. In these assays, CoA is first converted to an acyl-CoA, which is then oxidized to produce a detectable signal, such as a colored or fluorescent product. nih.govmdpi.comnih.gov While these kits primarily measure the reduced form of CoA, they can be adapted to measure total CoA (reduced + oxidized forms) by including a pre-treatment step with a reducing agent to convert this compound to free CoA. The concentration of this compound can then be determined by subtracting the concentration of free CoA from the total CoA concentration.

Identification and Characterization of Protein CoAlation Sites

Protein CoAlation is a post-translational modification where Coenzyme A forms a disulfide bond with a cysteine residue on a target protein. Identifying the specific proteins that are CoAlated and the precise sites of modification is crucial for understanding the functional consequences of this regulatory mechanism.

Immunological Methods Utilizing Anti-CoA Antibodies

The development of highly specific monoclonal antibodies against Coenzyme A has revolutionized the detection of protein CoAlation. mdpi.comnih.gov These anti-CoA antibodies can recognize both free CoA and, importantly, CoA that is covalently attached to proteins via a disulfide bond. nih.gov This has enabled the use of a variety of immunological techniques to identify and characterize CoAlated proteins.

Immunoprecipitation using anti-CoA antibodies is another powerful technique to enrich for CoAlated proteins from cell or tissue lysates. nih.gov The enriched proteins can then be identified by mass spectrometry. Furthermore, immunofluorescence microscopy with anti-CoA antibodies can be used to visualize the subcellular localization of CoAlated proteins, providing insights into the spatial regulation of this modification. mdpi.comresearchgate.net Studies have shown that oxidative stress can lead to a significant increase in protein CoAlation, particularly in the mitochondria. mdpi.com

Mass Spectrometry-Based Proteomics for Global CoAlome Profiling

Mass spectrometry-based proteomics has become an indispensable tool for the global and site-specific identification of CoAlated proteins, a field of study referred to as "CoAlome" profiling. mdpi.com This approach typically involves the enrichment of CoAlated proteins or peptides, followed by their analysis using high-resolution mass spectrometry. nih.govmdpi.com

A common workflow involves the immunoprecipitation of CoAlated proteins using anti-CoA antibodies, followed by the digestion of the enriched proteins into peptides. nih.gov These peptides are then analyzed by LC-MS/MS. The presence of the large CoA moiety (767 Da) on a cysteine-containing peptide results in a characteristic mass shift that can be detected by the mass spectrometer. nih.gov The fragmentation pattern of the CoAlated peptide in the MS/MS analysis provides sequence information that allows for the identification of the modified protein and the precise localization of the CoAlation site. nih.govnih.gov

Bioinformatic analysis of the large datasets generated by these proteomic studies has revealed that protein CoAlation is a widespread post-translational modification, affecting hundreds to thousands of proteins in both prokaryotic and eukaryotic cells. mdpi.comnih.gov These studies have shown that CoAlated proteins are involved in a wide range of cellular processes, with a notable enrichment in metabolic pathways. nih.govnih.gov

TechniquePrincipleKey Findings/Applications
Immunoprecipitation-Mass Spectrometry (IP-MS)Enrichment of CoAlated proteins using anti-CoA antibodies followed by LC-MS/MS analysis of digested peptides.Global identification of CoAlated proteins (CoAlome). nih.govmdpi.com
LC-MS/MS Analysis of CoAlated PeptidesDetection of peptides with a characteristic mass shift corresponding to the addition of CoA.Precise mapping of CoAlation sites on target proteins. nih.govnih.gov
Bioinformatic Analysis of CoAlome DataFunctional annotation and pathway analysis of identified CoAlated proteins.Revealed that CoAlation is widespread and enriched in metabolic enzymes. mdpi.comnih.gov

Bioinformatic and Structural Analysis of CoAlation Sites

Bioinformatic and structural analyses of the growing CoAlome datasets are providing valuable insights into the principles governing protein CoAlation and its functional consequences. mdpi.com Bioinformatic tools are used to perform functional classification of CoAlated proteins, revealing their involvement in diverse cellular processes such as metabolism, stress response, and protein synthesis. mdpi.com Analysis of the subcellular localization of CoAlated proteins has shown that they are found in various compartments, including the cytoplasm, nucleus, and mitochondria. mdpi.com

Structural analysis of proteins with known three-dimensional structures that are found to be CoAlated has shed light on the structural environment of the modified cysteine residues. mdpi.comnih.gov These studies have revealed that CoA is a highly flexible molecule that can adapt its conformation to interact with the protein surface. mdpi.com This flexibility allows CoA to form disulfide bonds with both solvent-exposed and more buried cysteine residues. nih.gov

Based on structural data, different modes of CoA binding to proteins have been proposed, which may depend on the initial interactions of either the ADP moiety or the pantetheine (B1680023) tail of CoA with the protein. mdpi.comresearchgate.net The analysis of the amino acid sequences surrounding CoAlation sites can help to identify potential consensus motifs, although a strict consensus sequence has not yet been defined. mdpi.com These computational and structural approaches are crucial for predicting potential CoAlation sites in proteins and for understanding how this modification can regulate protein function by inducing conformational changes or by sterically blocking active sites or protein-protein interaction interfaces. mdpi.com

Development of In Vitro Assays for Studying CoAlation and DeCoAlation Mechanisms

The elucidation of protein CoAlation and deCoAlation has been significantly advanced by the development of specialized in vitro assays. ukri.org These methodologies provide controlled environments to investigate the molecular mechanics of Coenzyme A (CoA) modification on proteins and to identify the enzymatic players involved in reversing this modification.

A foundational tool in this research is a reliable in vitro CoAlation assay, which facilitates the analysis of CoA-modified proteins. ukri.org This assay allows researchers to confirm whether a protein of interest can be CoAlated and to subsequently study the functional consequences of this modification on protein activity. ukri.orgresearchgate.net Efficient protein CoAlation can be achieved non-enzymatically in vitro, though it is speculated that the process may be enhanced by enzymes in a cellular context. nih.gov

Key to the detection of CoAlation in these assays has been the generation of highly specific anti-CoA monoclonal antibodies (mAbs). nih.govnih.gov These antibodies are effective in a variety of immunological assays, including Western blotting and ELISA, enabling the specific detection and quantification of CoAlated proteins. nih.govbiologists.com

For studying the reverse process, researchers have developed assays to measure enzymatic deCoAlation. ukri.org An enzyme-linked immunosorbent assay (ELISA)-based deCoAlation assay was created to detect and quantify deCoAlation activity from cell lysates, particularly from bacterial sources like Bacillus subtilis and Bacillus megaterium. researchgate.net This assay was instrumental in demonstrating that deCoAlation is an enzyme-driven process. researchgate.net The combination of this ELISA-based assay with purification strategies has allowed for the identification of specific enzymes, or "deCoAlases," responsible for removing CoA from modified proteins. researchgate.net

Table 1: In Vitro Methodologies for CoAlation and DeCoAlation Research

Methodology Purpose Key Findings & Applications References
In Vitro CoAlation Assay To induce and study the covalent modification of proteins by CoA in a controlled setting. Allows for testing protein susceptibility to CoAlation and assessing its impact on protein function and structure. ukri.org ukri.orgnih.gov
Anti-CoA Immunoblotting To detect CoAlated proteins in various samples using specific monoclonal antibodies. Confirmed that protein CoAlation is a reversible modification induced by oxidative and metabolic stress. nih.govnih.gov nih.govnih.govbiologists.com
ELISA-based DeCoAlation Assay To detect and quantify the enzymatic removal of CoA from CoAlated substrate proteins. Enabled the identification of deCoAlation activity in bacterial lysates and the subsequent purification of responsible enzymes. researchgate.net researchgate.net
Mass Spectrometry-based Identification To identify specific proteins that are CoAlated and map the exact cysteine modification sites. Has led to the identification of over 2,200 CoAlated proteins in prokaryotic and eukaryotic cells. ukri.orgmdpi.com ukri.orgmdpi.com

Application of Genetic and Biochemical Approaches to Elucidate this compound Metabolism

Genetic and biochemical strategies have been pivotal in dissecting the metabolic pathways governing this compound homeostasis and in identifying the key enzymatic components. These approaches range from manipulating gene expression to purifying and characterizing the enzymes that regulate the CoA redox state.

Genetic Approaches: Molecular biology techniques are central to understanding the roles of specific proteins in CoA metabolism. The use of CRISPR-mediated gene knockout, for example in HEK293 cell lines, allows for the study of how the absence of a particular protein affects CoAlation dynamics. ukri.org Furthermore, genetic manipulation through lentiviral overexpression or downregulation of target genes provides insights into their influence on CoA-related pathways. ukri.org The expression of recombinant proteins in systems like bacteria and baculovirus is routinely used to produce purified proteins for in vitro functional assays. ukri.org

Biochemical Approaches: Biochemical methods have been essential for identifying and characterizing the enzymes that maintain the cellular pool of reduced CoA. A key enzyme in many prokaryotes is Coenzyme A-disulfide reductase (CoADR), which catalyzes the NADPH-dependent reduction of this compound (CoASSCoA) to two molecules of free Coenzyme A (CoASH). proteopedia.orgnih.gov

In the human pathogen Staphylococcus aureus, which lacks the common glutathione-based redox system, CoADR is the primary low-molecular-weight disulfide reductase. proteopedia.orgnih.gov Biochemical characterization of S. aureus CoADR revealed it to be a dimeric flavoprotein that is highly specific for this compound and utilizes NADPH as a substrate. nih.gov Similarly, a CoADR has been identified and characterized from the hyperthermophilic archaeon Pyrococcus horikoshii, demonstrating its ability to use both NADPH and NADH. proteopedia.orgnih.gov The eukaryotic equivalent of CoADR has remained elusive, but recent studies using affinity chromatography to isolate CoA-binding partners have identified AIFM1 as a potential mammalian CoADR candidate with basal activity. nih.govucl.ac.uk

A powerful biochemical and analytical technique applied to this field is liquid chromatography tandem mass spectrometry (LC-MS/MS). mdpi.com The development of a robust LC-MS/MS methodology, often coupled with the use of anti-CoA antibodies for enrichment, has enabled the large-scale identification of CoAlated proteins in various organisms and tissues under stress conditions. mdpi.com This has led to the construction of extensive datasets, or "CoAlomes," which have revealed that CoAlation is a widespread modification affecting proteins involved in metabolism, stress response, and protein synthesis. mdpi.com

Table 2: Properties of Characterized Coenzyme A-Disulfide Reductases (CoADR)

Organism Enzyme Subunit Mᵣ Preferred Reductant Kₘ (this compound) Kₘ (NADPH) Key Characteristics References
Staphylococcus aureus 49,000 NADPH 11 µM 2 µM A dimeric flavoprotein specific for this compound; part of a CoA-based thiol/disulfide redox system. nih.gov
Pyrococcus horikoshii Not specified NADPH (also utilizes NADH) Not specified ~8-fold lower than for NADH A hyperthermophilic enzyme; the first CoADR identified in a strict anaerobe and Archaea. proteopedia.orgnih.gov

Emerging Research Areas and Future Perspectives on Coa Disulfide

Discovery and Characterization of Novel CoAlation Targets and DeCoAlating Enzymes

The landscape of protein CoAlation targets is continuously expanding, with significant efforts dedicated to their discovery and characterization. Initial studies, facilitated by the development of highly specific anti-CoA monoclonal antibodies and mass spectrometry-based methodologies, identified a wide range of cellular proteins undergoing CoAlation portlandpress.commdpi.commdpi.comportlandpress.comoup.com. To date, over 2100 CoAlated proteins have been identified across various organisms, including mammalian cells, tissues, bacteria, yeast, worms, and amoeba mdpi.commdpi.comukri.orgucl.ac.uk.

A predominant finding from bioinformatic analyses of the "CoAlome" (the complete set of CoAlated proteins) is that a significant majority (over 60-65%) of these modified proteins are involved in metabolic processes portlandpress.commdpi.commdpi.comportlandpress.comnih.gov. This includes key enzymes from pathways such as the TCA cycle (e.g., malate (B86768) dehydrogenase, citrate (B86180) synthase, succinate (B1194679) dehydrogenase, isocitrate dehydrogenase), glycolysis (e.g., GAPDH), lipid metabolism (e.g., 3-ketoacyl-CoA thiolase, acyl-CoA dehydrogenase), and amino acid metabolism mdpi.comportlandpress.comnih.gov. Beyond metabolism, CoAlated proteins are also heavily implicated in stress responses and protein synthesis portlandpress.commdpi.commdpi.comucl.ac.uknih.gov. Recent research has also identified novel CoAlation targets such as Type III intermediate filaments researchgate.net and Tau protein in the context of neurodegenerative diseases frontiersin.org.

While the identification of CoAlation targets has progressed significantly, the characterization of deCoAlating enzymes, which reverse this modification, remains an active area of investigation. Protein CoAlation is a reversible PTM, implying the existence of specific mechanisms for its removal mdpi.comportlandpress.comoup.comukri.orgnih.gov. In bacterial cells, antioxidant enzymes like Bacillus subtilis thioredoxin A (TrxA) and thioredoxin-like protein YtpP have been shown to deCoAlate proteins through thiol-disulfide reaction mechanisms researchgate.net. However, the specific identity of enzymes responsible for protein deCoAlation in mammalian cells is still largely unknown, representing a critical frontier in the field researchgate.net.

Detailed Elucidation of the Specific Functional Outcomes of CoAlation on Modified Proteins

The functional consequences of protein CoAlation are diverse and depend on the specific protein and cellular context. CoAlation can significantly modulate the activity, stability, and subcellular localization of modified proteins mdpi.comukri.orgnih.gov.

One of the primary functional outcomes is the regulation of enzymatic activity. CoAlation has been shown to either inhibit or, in some cases, positively modulate the catalytic activity of various metabolic and signaling proteins portlandpress.comnih.govucl.ac.uk. For instance, in vitro CoAlation of key metabolic enzymes can inhibit their catalytic activity in a reversible, DTT-dependent manner ucl.ac.uk. This suggests that CoAlation acts as a regulatory switch, fine-tuning metabolic fluxes in response to cellular stress.

Beyond enzymatic activity, CoAlation plays a protective role. The covalent attachment of the bulky and charged CoA molecule (767 Da) to cysteine thiols can protect these residues from irreversible overoxidation to sulfinic or sulfonic acids, particularly under oxidative stress conditions portlandpress.commdpi.commdpi.comportlandpress.comnih.govfrontiersin.orgucl.ac.uk. This protective mechanism helps maintain protein integrity and function under adverse conditions. Furthermore, CoAlation can induce extensive conformational changes in proteins mdpi.commdpi.com. The presence of the pantetheine (B1680023) and 3'5'-ADP moieties on CoA-modified proteins also has the potential to create unique binding motifs, promoting the formation of novel intra- and intermolecular interactions and regulatory complexes ucl.ac.uknih.gov.

Table 1: Examples of Functional Outcomes of Protein CoAlation

Functional OutcomeDescriptionExamples/ObservationsReferences
Enzymatic Activity Modulation CoAlation can alter the catalytic activity of enzymes.Inhibition of S. aureus glyceraldehyde-3-phosphate dehydrogenase; modulation of various metabolic and signaling proteins. portlandpress.comnih.govnih.govucl.ac.uk
Protection from Overoxidation Prevents irreversible oxidation of cysteine thiols.Protects cysteine residues from hyperoxidation under oxidative stress. portlandpress.commdpi.commdpi.comportlandpress.comnih.govfrontiersin.orgucl.ac.uk
Conformational Changes Induces structural alterations in modified proteins.Can lead to extensive conformational changes. mdpi.commdpi.com
Subcellular Localization Influences the cellular distribution of proteins.Can modulate the subcellular localization of CoA-modified proteins. mdpi.comukri.orgnih.gov
Novel Binding Motifs Creates new sites for molecular interactions.Potential to generate unique binding motifs for intra- and intermolecular interactions. ucl.ac.uknih.gov

Investigating the Cross-Talk Between CoAlation and Other Post-Translational Modifications

The cellular proteome is subject to a complex interplay of various post-translational modifications (PTMs), which collectively regulate protein function and cellular processes. Investigating the cross-talk between CoAlation and other PTMs is crucial for a comprehensive understanding of cellular signaling and regulation.

CoAlation, as a redox-sensitive PTM, is inherently linked to the cellular redox state, which also influences other PTMs like phosphorylation, acetylation, and glutathionylation. For instance, the modification of cysteine residues by CoAlation can directly impact the availability of these residues for other thiol-based modifications or for forming disulfide bonds with other proteins. Conversely, other PTMs might influence the susceptibility of a protein to CoAlation or the activity of deCoAlating enzymes.

Research in this area aims to uncover how CoAlation integrates with established signaling pathways. For example, given that many CoAlated proteins are metabolic enzymes or involved in stress responses, it is plausible that CoAlation acts in concert with phosphorylation events that regulate enzyme activity or protein-protein interactions. Understanding these intricate relationships could reveal novel regulatory networks and provide insights into how cells coordinate their response to stress and metabolic changes.

Development of Spatiotemporal Methodologies for High-Resolution Analysis of CoA-Disulfide Dynamics

High-resolution spatiotemporal analysis of this compound dynamics is essential for understanding its precise regulatory roles within living cells. The development of advanced methodologies has been instrumental in the progress of CoAlation research.

Current methodologies primarily include:

Highly specific anti-CoA monoclonal antibodies: These antibodies are crucial for detecting CoAlated proteins in various immunological assays, such as Western blotting and immunofluorescence mdpi.comportlandpress.comoup.comukri.org. They allow for the visualization and quantification of CoAlation levels in response to different stimuli.

Mass spectrometry (MS)-based methodologies: LC-MS/MS is a cornerstone for the identification of specific CoAlation sites on proteins and for profiling the entire CoAlome mdpi.commdpi.comoup.comukri.orgucl.ac.ukportlandpress.com. This technique provides high-resolution information on the precise cysteine residues modified by CoA.

In vitro CoAlation and deCoAlation assays: These biochemical assays allow for the controlled study of the CoAlation process and its reversal, helping to characterize the enzymes and conditions involved mdpi.comoup.com.

Future directions in this area involve developing more sophisticated tools for real-time, live-cell imaging of CoAlation. This could include genetically encoded fluorescent probes that report on the CoAlation status of specific proteins or cellular compartments. Such tools would enable researchers to track the dynamics of CoAlation in response to physiological stimuli or pathological conditions with unprecedented spatial and temporal resolution. Furthermore, advancements in quantitative proteomics and structural biology (e.g., cryo-EM, X-ray crystallography) will continue to provide detailed insights into the structural changes induced by CoAlation and the molecular interactions involved ucl.ac.ukscripps.edu.

Understanding the Broader Physiological and Pathophysiological Relevance of Disrupted this compound Homeostasis

The widespread nature of protein CoAlation and its impact on diverse cellular functions underscore its broader physiological and pathophysiological relevance. Disrupted this compound homeostasis, where the balance of CoAlation and deCoAlation is perturbed, is increasingly recognized as a contributing factor in various human diseases.

CoA and its derivatives are central to cellular bioenergetics and metabolism. Abnormal biosynthesis or homeostasis of CoA and its derivatives have been linked to various human pathologies, including metabolic disorders, cardiac hypertrophy, cancer, and neurodegeneration portlandpress.comukri.org. Protein CoAlation, as a redox-linked PTM, plays a significant role in the cellular response to oxidative and metabolic stress, conditions that are hallmarks of many diseases.

Emerging research highlights the involvement of CoAlation in specific disease contexts:

Neurodegenerative Diseases: Extensive anti-CoA immunostaining has been reported in brain tissue from individuals with various neurodegenerative diseases. Notably, Tau protein, a key player in Alzheimer's disease, has been found to be covalently modified by CoAlation on a conserved cysteine residue in its microtubule binding region frontiersin.org. This modification might protect redox-sensitive Tau cysteine from irreversible overoxidation and has been observed to co-localize with Tau-positive neurofibrillary tangles in Alzheimer's disease brains, suggesting its relevance in the disease pathology frontiersin.org.

Metabolic Disorders: Given the high prevalence of CoAlation on metabolic enzymes, dysregulation of CoAlation could contribute to metabolic imbalances observed in conditions like diabetes and obesity. For instance, a high-fat/high-sucrose diet in rats led to a substantial decrease in protein CoAlation in the liver, correlating with reduced CoAlation in genetically obese mice portlandpress.com.

Stress Response: CoAlation is a key component of the cellular antioxidant defense mechanism, protecting proteins from irreversible damage during oxidative stress mdpi.comresearchgate.net. Understanding how this protective mechanism is compromised or dysregulated in disease states is crucial.

Future research will focus on elucidating the precise molecular mechanisms by which disrupted this compound homeostasis contributes to disease progression and identifying CoAlation as a potential therapeutic target. The identification of specific CoAlated proteins involved in disease pathways, along with the enzymes that regulate their CoAlation status, could pave the way for novel diagnostic biomarkers and therapeutic interventions.

Q & A

Q. How should researchers address batch effects in longitudinal studies of this compound dynamics?

  • Methodological Answer: Implement ComBat or surrogate variable analysis (SVA) to adjust for technical variability. Include pooled biological quality controls (QCs) in each batch. Validate reproducibility via intraclass correlation coefficients (ICC > 0.75) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.